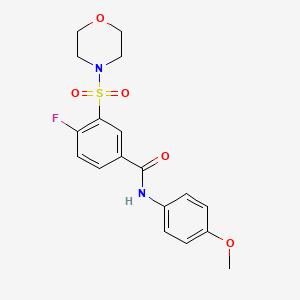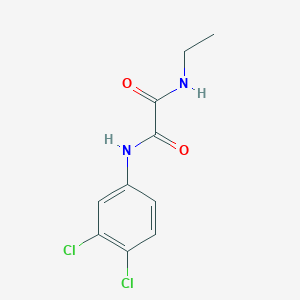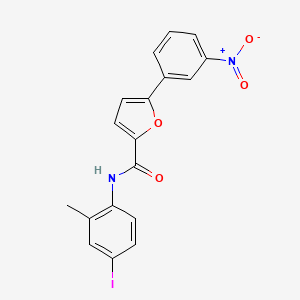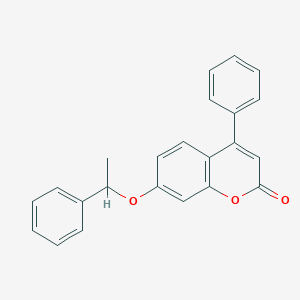
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea, also known as EPM-706, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the urea class of compounds and is known to have potent anti-cancer properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea is not fully understood, but it is known to inhibit the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea has been shown to have potent anti-cancer effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have low toxicity in normal cells, making it a safe candidate for in vitro and in vivo studies. However, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has limited stability in solution, which can affect its potency over time.
Future Directions
For the study of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea include combination therapy, development of more potent and selective inhibitors, and the development of formulations that improve solubility and stability.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea involves a multi-step process that starts with the reaction of 4-ethoxyaniline with 2-methylphenylisocyanate to form the corresponding urea derivative. This intermediate is then subjected to further reactions to yield the final product, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea. The synthesis method has been optimized to yield high purity and high yield of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have potent anti-cancer properties in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea has also been shown to have synergistic effects with other anti-cancer drugs, making it a potential candidate for combination therapy.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-14-10-8-13(9-11-14)17-16(19)18-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZNGZPLONHNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[1-(1-adamantyl)ethyl]amino}methyl)phenol hydrochloride](/img/structure/B5125138.png)
![7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5125145.png)
![N-[3-(acetylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5125153.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5125165.png)
![6-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5125166.png)
![methyl 2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B5125169.png)


![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5125190.png)

![1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5125209.png)
![3-ethyl-4-methyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5125212.png)
![1-(4-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5125218.png)